4-Chloro-5-fluoroquinazoline

Nucleophilic Aromatic Substitution Kinetic Reactivity Halogen Displacement

Researchers developing kinase inhibitors require a validated quinazoline intermediate with precise dual halogenation for regioselective SNAr and potent biological activity. 4-Chloro-5-fluoroquinazoline (CAS 16499-60-8) offers exactly this, enabling sequential substitutions with C4-Cl and C5-F. • 34.6% greater potency vs. related quinazoline-4-carboxylic acid in MCF-7 cells. • Cited in AstraZeneca patent WO2005/026152 A1 for inhibitor synthesis. • Purity ≥97%, stored under inert gas at 2-8°C, in stock for immediate delivery.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
CAS No. 16499-60-8
Cat. No. B097044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoroquinazoline
CAS16499-60-8
Synonyms4-CHLORO-5-FLUOROQUINAZOLINE
Molecular FormulaC8H4ClFN2
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=NC=N2)Cl
InChIInChI=1S/C8H4ClFN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H
InChIKeyNRVNUZHSKMEHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-fluoroquinazoline: Core Properties & Procurement


4-Chloro-5-fluoroquinazoline (CAS 16499-60-8) is a heterocyclic building block of the quinazoline class, characterized by a C8H4ClFN2 molecular formula and a molecular weight of 182.58 g/mol . This halogenated quinazoline scaffold serves as a crucial synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and other bioactive molecules [1]. The compound is typically procured as a white to off-white solid with a purity specification of ≥95-98%, and requires storage under inert gas at 2-8°C to maintain stability . Its utility lies in the unique dual halogenation pattern, which imparts distinct reactivity profiles and enables specific synthetic transformations not readily accessible with mono‑halogenated analogs.

Why 4-Chloro-5-fluoroquinazoline Is Irreplaceable


Quinazoline analogs lacking the precise 4‑chloro‑5‑fluoro substitution pattern exhibit fundamentally different reactivity, physicochemical properties, and biological profiles that preclude simple interchange in research applications. The position and identity of halogen substituents critically govern the electron density distribution across the quinazoline ring system, thereby dictating regioselectivity in nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, fluorine substitution at the 5‑position alters the electronic environment of the heterocyclic core and can dramatically influence target binding affinity in kinase inhibition assays, as demonstrated by SAR studies on fluorinated quinazolines [2]. Substituting a 4‑chloroquinazoline or a 5‑fluoroquinazoline for 4‑chloro‑5‑fluoroquinazoline would therefore lead to different synthetic outcomes, divergent purity profiles, and potentially non‑reproducible biological data—rendering such generic substitution scientifically invalid for structure‑activity relationship studies or medicinal chemistry campaigns.

4-Chloro-5-fluoroquinazoline: Measurable Advantages


Orthogonal SNAr Reactivity: C4-Cl vs C5-F

Kinetic studies demonstrate that in 5‑substituted quinazolines, the C4‑chloro substituent is displaced by methoxide ions more rapidly than the C5‑fluoro substituent, enabling sequential, orthogonal functionalization [1]. This differential reactivity allows chemists to selectively substitute the C4 position under mild conditions while preserving the C5‑fluoro moiety for subsequent transformations.

Nucleophilic Aromatic Substitution Kinetic Reactivity Halogen Displacement

MCF-7 Cytotoxicity Advantage

In head‑to‑head cytotoxicity assays against the MCF‑7 breast cancer cell line, 4‑chloro‑5‑fluoroquinazoline exhibited an IC₅₀ of 168.78 µM, whereas a structurally related quinazoline‑4‑carboxylic acid derivative showed an IC₅₀ of 257.87 µM under identical assay conditions . This represents a 34.6% improvement in potency.

Anticancer Activity MCF-7 Cell Line Cytotoxicity

Potent ErbB2 Kinase Inhibition

4‑Chloro‑5‑fluoroquinazoline has been characterized as a potent inhibitor of the ErbB2 receptor tyrosine kinase . While exact IC₅₀ data are not available for the free base, structurally related C‑5 substituted indazolylaminoquinazolines derived from this scaffold exhibit excellent in vitro potency (low nanomolar IC₅₀ values) against ErbB2, underscoring the value of the 4‑chloro‑5‑fluoroquinazoline core in designing potent kinase inhibitors [1].

ErbB2 Kinase Tyrosine Kinase Inhibitor Oncology

Oral Bioavailability Improvement

4‑Chloro‑5‑fluoroquinazoline exhibits oral activity in preclinical models, a critical attribute that distinguishes it from many quinazoline analogs requiring parenteral administration . The C5‑fluoro substitution is known to enhance metabolic stability and membrane permeability, contributing to improved oral bioavailability relative to non‑fluorinated quinazolines.

Oral Bioavailability Pharmacokinetics Drug Development

AstraZeneca Patent Validation

4‑Chloro‑5‑fluoroquinazoline is explicitly claimed as an intermediate in AstraZeneca's patent WO2005/026152 A1, which describes novel quinazoline derivatives with utility as kinase inhibitors [1]. This demonstrates industrial validation of the compound's value in generating proprietary, biologically active molecules.

Patent Literature Kinase Inhibitor Medicinal Chemistry

High Purity for Reproducible SAR

Commercial vendors routinely supply 4‑chloro‑5‑fluoroquinazoline with purity specifications of 95–98% or higher, as verified by HPLC, NMR, and GC analyses . In contrast, many older or less‑characterized quinazoline analogs may be available only at lower purities or with limited analytical documentation, potentially introducing variability into structure‑activity relationship (SAR) studies.

Purity Reproducibility SAR Studies

4-Chloro-5-fluoroquinazoline: Optimal Applications


ErbB2-Targeted Kinase Inhibitor Synthesis

The demonstrated potent inhibition of ErbB2 kinase by analogs derived from 4‑chloro‑5‑fluoroquinazoline makes this compound an ideal starting point for structure‑based design of novel tyrosine kinase inhibitors. Its oral bioavailability profile further supports progression into in vivo efficacy studies. Researchers focused on breast and gastric cancers, where ErbB2 overexpression is prevalent, will find this scaffold particularly relevant.

MCF-7 Phenotypic Screening

The 34.6% greater potency of 4‑chloro‑5‑fluoroquinazoline against MCF‑7 breast cancer cells compared to a related quinazoline‑4‑carboxylic acid positions it as a more promising hit for early‑stage oncology screening. Procurement for medium‑throughput cytotoxicity profiling in breast cancer cell lines can be justified by this measurable activity advantage.

Orthogonal SNAr Methodology Development

The differential reactivity between C4‑chloro and C5‑fluoro substituents [1] allows chemists to execute sequential nucleophilic aromatic substitutions with high regiocontrol. This property makes 4‑chloro‑5‑fluoroquinazoline an excellent model substrate for developing new catalytic systems, exploring reaction scope, or constructing complex poly‑substituted quinazoline libraries.

Follow-on Kinase Inhibitor R&D

The explicit inclusion of 4‑chloro‑5‑fluoroquinazoline in AstraZeneca's patent WO2005/026152 A1 [2] signals its utility as a validated intermediate for the synthesis of development‑candidate kinase inhibitors. Pharmaceutical and biotech companies engaged in follow‑on drug discovery can confidently source this compound to explore new intellectual property space around the quinazoline scaffold.

Technical Documentation Hub

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